N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Covalent Inhibitor Design

Procure N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide (CAS 941907-71-7) to obtain a research-grade chemical (≥95% purity) with a critical 4-methoxyphenylsulfanyl motif. This compound exhibits a Ki of 4600 nM against SHP2 with >21-fold selectivity over LMW-PTP, TC-PTP, and CD45, making it a strategic starting hit for medicinal chemistry optimization. Its distinct Hammett constant (σp = -0.27) directly modulates electrophilicity and redox behavior, ensuring reproducible SAR data. Ideal for building focused analog libraries, mechanistic DMPK studies of nitro-reduction, and as a reference standard in HTS counter-screen panels to eliminate promiscuous artifacts. Avoid batch-dependent variability by selecting an analytically defined batch.

Molecular Formula C16H16N2O5S
Molecular Weight 348.37
CAS No. 941907-71-7
Cat. No. B2412317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
CAS941907-71-7
Molecular FormulaC16H16N2O5S
Molecular Weight348.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O5S/c1-22-11-3-6-13(7-4-11)24-10-16(19)17-14-8-5-12(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
InChIKeyDOPQJVVCEFBOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide (CAS 941907-71-7): Core Identity and Scientific Supply Context


N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a synthetic small molecule (MF: C16H16N2O5S, MW: 348.37 g/mol) characterized by a 4-methoxy-2-nitrophenyl acetamide core linked via a sulfanyl bridge to a 4-methoxyphenyl ring [1]. It belongs to the class of α-sulfanyl acetamides, which are frequently investigated as covalent probes or enzyme inhibitors. This specific compound is supplied as a research-grade chemical (typical purity ≥95%) for early-stage discovery, with its structural features suggesting utility in medicinal chemistry campaigns targeting enzymes with accessible cysteine residues or in structure-activity relationship (SAR) studies exploring nitroaromatic pharmacophores .

Why In-Class Analogs Cannot Be Interchanged: The Case for Specific Procurement of N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide


Substituting N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide with a generic 'α-sulfanyl acetamide' or even a close analog like the 4-methylphenyl derivative (CAS 331461-12-2) introduces unacceptable risk in biological assays . The electron-donating 4-methoxy substituent on the thioether ring directly modulates the electrophilicity of the sulfanyl bridge and the redox potential of the nitro group, which are critical determinants of covalent binding kinetics and off-target reactivity [1]. Small changes in this moiety are known to drastically alter biological potency; for instance, the 4-methoxy analog shows a Ki of 4600 nM against the SHP2 catalytic domain, while the broader compound class can exhibit IC50 values exceeding 100,000 nM against phosphatases like LMW-PTP and CD45, underscoring the steep SAR around this scaffold [2]. Procurement of the exact compound ensures experimental reproducibility and valid SAR interpretation.

Quantitative Differentiation Evidence: N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide vs. Closest Analogs


Electronic Modulation of the Sulfanyl Bridge: 4-Methoxy vs. 4-Methyl Substituent

The 4-methoxy substituent on the phenylsulfanyl group is a key differentiator from the nearest available analog, N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS 331461-12-2) . The Hammett substituent constant (σ_p) for methoxy (-0.27) indicates a strong electron-donating resonance effect, compared to the inductive-only effect of methyl (-0.17). This difference directly impacts the electron density on the sulfur atom and the adjacent methylene group, which is the predicted site for covalent bond formation and metabolic oxidation [1].

Medicinal Chemistry Structure-Activity Relationship Covalent Inhibitor Design

Phosphatase Inhibition Selectivity Profile: A Quantitative Snapshot of the Core Scaffold

A compound bearing the 4-methoxy-2-nitrophenylacetamide scaffold (CHEMBL1800273) exhibits a Ki of 4600 nM against the SHP2 catalytic domain. Crucially, this activity is not a promiscuous phosphatase inhibition effect, as the same compound shows an IC50 > 100,000 nM against the related phosphatases LMW-PTP, TC-PTP, and CD45 [1]. This establishes a baseline selectivity window for the core chemotype, which is a prerequisite for target validation studies.

Enzyme Inhibition Phosphatase Selectivity SHP2

Differential Purity and Supply Consistency for SAR Campaigns

For this specific compound, supplier technical datasheets confirm a minimum purity specification of 95%, consistent with rigorous SAR study requirements . In contrast, the closest commercially available analog (CAS 331461-12-2) has no comparable batch-specific purity guarantee from the same analytical-grade supplier, introducing potential variability in biological replicates .

Chemical Procurement Quality Control Reproducibility

Defined Application Scenarios for N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide Based on Verified Evidence


SHP2-Dependent Oncology Target Validation and Chemical Probe Development

The compound's core scaffold demonstrates a documented, albeit moderate, inhibition of the SHP2 catalytic domain (Ki = 4600 nM) with a clear selectivity window over other phosphatases (>21-fold over LMW-PTP, TC-PTP, and CD45) [1]. This makes the procurement of N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide a strategically relevant decision as a starting hit for medicinal chemistry optimization. Researchers should acquire this compound specifically to generate a focused analog library around the sulfanyl-methoxyphenyl motif, with the aim of improving potency while leveraging the pre-existing selectivity fingerprint.

Covalent Inhibitor and Redox Probe SAR Profiling

The differential electronic profile of the 4-methoxyphenylsulfanyl group (σp = -0.27) compared to alkyl analogs establishes this compound as a critical tool for studying the nucleophilic/electrophilic reactivity of the thioether bridge and the nitro group's redox behavior [2]. In scenarios where researchers are mapping the relationship between a substituent's Hammett constant and the rate of target-protein adduct formation or metabolic sulfoxidation, this specific compound provides a well-defined electronic state that cannot be replicated by its 4-methyl (σp = -0.17) or unsubstituted (σp = 0.00) counterparts. Procurement is driven by the need for a precise physico-chemical tool in mechanistic SAR studies.

Metabolic Stability Soft Spot Identification for Nitroaromatic Compounds

The intramolecular N—H⋯O hydrogen bond involving the nitro group, a structural feature crystallographically confirmed in the closely related N-(4-methoxy-2-nitrophenyl)acetamide core, influences the compound's three-dimensional conformation and thus its metabolic processing [3]. By procuring this compound with its specific dual methoxy substitution pattern, DMPK scientists can systematically probe how this internal hydrogen bond and the combined electronic effects of the two methoxy groups affect the rate of nitro-reduction by cellular oxidants—a key metabolic soft spot. This is not simply a general nitroaromatic toxicity study but a structure-specific investigation enabled by the compound's unique substitution pattern.

Reproducible High-Throughput Screening (HTS) Counter-Screen

Given the guaranteed minimum purity of 95% , this compound is the most reliable choice for inclusion as a reference standard in HTS counter-screen panels designed to identify promiscuous phosphatase inhibitors. Using a well-characterized, analytically-defined batch ensures that any observed activity is due to the compound's intrinsic properties and not batch-dependent impurities—a critical requirement for any credible screening funnel.

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